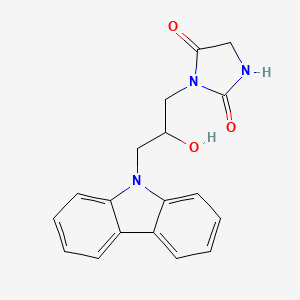

3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It is primarily used in scientific experiments to explore its implications in chemistry, biology, medicine, and industrial processes.

Méthodes De Préparation

The synthesis of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione involves several steps. . The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.

Analyse Des Réactions Chimiques

3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the carbazole or imidazolidine-2,4-dione moieties.

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific biological targets. Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

When compared to similar compounds, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione stands out due to its unique combination of structural features and reactivity. Similar compounds include other carbazole derivatives and imidazolidine-2,4-dione analogs, which may share some properties but differ in their specific applications and reactivity profiles. The uniqueness of this compound lies in its ability to undergo a diverse range of chemical reactions and its potential for use in various scientific and industrial applications.

Activité Biologique

3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione is a synthetic compound notable for its diverse biological activities, particularly in the context of diabetes management and oxidative stress reduction. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant data and case studies.

The primary mechanism of action for this compound involves its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound inhibits α-glucosidase, an enzyme crucial for carbohydrate digestion, thereby reducing postprandial blood glucose levels.

- Oxidative Stress Reduction : It interacts with enzymes such as superoxide dismutase and catalase, which are involved in combating oxidative stress by neutralizing reactive oxygen species.

- Cellular Protection : The compound prevents damage to pancreatic cells and modulates carbohydrate metabolism, contributing to its antidiabetic effects.

Biochemical Pathways

The compound influences several key biochemical pathways:

| Pathway | Effect |

|---|---|

| MAPK/ERK Signaling | Promotes cell proliferation and survival |

| Carbohydrate Metabolism | Modulates glucose uptake and utilization |

| Oxidative Stress Pathways | Reduces reactive oxygen species levels |

These interactions not only enhance cellular responses to external stimuli but also support overall metabolic health.

Cellular Effects

Research indicates that this compound significantly affects various cell types:

- Insulin Secretion : Enhances insulin release from pancreatic beta cells.

- Cell Survival : Protects against apoptosis in stressed cells.

- Gene Expression : Influences the expression of genes related to metabolism and stress responses.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Diabetes Management : In a controlled study, administration of the compound resulted in a significant decrease in blood glucose levels in diabetic models, showcasing its potential as a therapeutic agent for diabetes.

- Oxidative Stress Studies : Research demonstrated that the compound reduced markers of oxidative stress in cellular models exposed to harmful agents, indicating its protective role against oxidative damage.

Comparative Analysis

When compared to similar compounds within the carbazole and imidazolidine families, this compound exhibits unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Carbazolyl derivatives | Similar structure | Moderate antioxidant activity |

| Imidazolidine derivatives | Different functional groups | Variable antidiabetic effects |

The distinct combination of structural features in this compound enhances its reactivity and biological efficacy.

Propriétés

IUPAC Name |

3-(3-carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-12(11-21-17(23)9-19-18(21)24)10-20-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20/h1-8,12,22H,9-11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSDUJAKHRYCFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.